rac Enterodiol-13C3
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Overview
Description
rac Enterodiol-13C3: is a labelled analog of rac Enterodiol, which is a metabolite of sesame lignan. This compound is used extensively in scientific research due to its unique properties, making it an excellent tool for studying biological processes and understanding disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac Enterodiol-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of rac Enterodiol. This process typically requires specialized equipment and conditions to ensure the correct isotopic labeling. The synthetic route often involves multiple steps, including the preparation of intermediate compounds and their subsequent conversion into the final product.
Industrial Production Methods: : Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the integrity of the isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: : rac Enterodiol-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and for synthesizing derivatives with specific properties .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
rac Enterodiol-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying isotopic effects and for the development of new analytical methods.
Biology: Employed in biological research to study metabolic pathways and the effects of isotopic labeling on biological processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and biomarker discovery.
Industry: Utilized in various industrial applications, such as the development of new materials and the study of chemical processes.
Mechanism of Action
The mechanism of action of rac Enterodiol-13C3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and other proteins involved in metabolic processes. The incorporation of carbon-13 isotopes allows researchers to trace the compound’s metabolic fate and study its effects in detail.
Comparison with Similar Compounds
rac Enterodiol-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
rac Enterodiol: The non-labeled analog of this compound, used in similar research applications but without the isotopic labeling.
Enterolactone: Another metabolite of sesame lignan, used in studies of lignan metabolism and its biological effects.
Enterodiol: A related compound with similar biological properties, used in research on lignan metabolism and its health benefits.
This compound’s unique isotopic labeling makes it a valuable tool for studying metabolic pathways and understanding the effects of isotopic substitution on biological processes.
Properties
IUPAC Name |
2,3-bis[(3-hydroxyphenyl)methyl](1,2,4-13C3)butane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i11+1,12+1,15+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-IPDAJEFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CC([13CH2]O)[13CH](CC2=CC(=CC=C2)O)[13CH2]O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747697 |
Source
|
Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918502-74-6 |
Source
|
Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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